1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15) |
InChI Key |
NNMBNSDUKXMRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
This method employs coupling reagents to activate the carboxylic acid group of pyrrolidine-2-carboxylic acid, enabling reaction with the amine group of piperidine-4-carboxamide. A representative protocol involves:
-
Activation : Pyrrolidine-2-carboxylic acid is treated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM) at 0–5°C.
-
Coupling : The activated intermediate reacts with piperidine-4-carboxamide in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound after 12–24 hours.
Key Data :
Solid-Phase Synthesis with Protecting Groups
To prevent side reactions, Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups are utilized:
-
Protection : Pyrrolidine-2-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Coupling : The protected acid is coupled to piperidine-4-carboxamide using hexafluorophosphate-based reagents (e.g., HATU).
-
Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.
Optimization Insight :
Enzymatic Synthesis for Stereochemical Control
Enantioselective synthesis leverages lipases or peptidases to resolve racemic mixtures. For example:
-
Substrate : Racemic pyrrolidine-2-carboxylic acid ethyl ester.
-
Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.4).
-
Coupling : The resolved (R)-acid is coupled to piperidine-4-carboxamide via NHS/EDCl.
Performance Metrics :
| Metric | Enzymatic vs. Chemical | Source |
|---|---|---|
| Enantiomeric Excess | >98% (enzymatic) vs. 72% (chemical) | |
| Reaction Time | 48 hours (enzymatic) vs. 24 hours |
Critical Analysis of Methodologies
Yield and Scalability
Byproduct Formation
-
Racemization : Observed in EDCl-mediated couplings at temperatures >25°C. Mitigated by using HATU at 0°C.
-
Solvent Residues : Dichloromethane traces persist in final products unless subjected to high-vacuum drying.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial and Research Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.
The piperidine and pyrrolidine rings remain stable under these conditions, preserving the core structure while altering the carboxamide’s reactivity .
Amide Functionalization
The carboxamide group participates in alkylation and acylation reactions, enabling the introduction of diverse substituents.
Key Transformations:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Reaction with acetyl chloride produces N-acetylated analogs, enhancing lipophilicity for pharmacological studies .
Cyclization and Ring-Opening Reactions
The compound’s bicyclic structure facilitates intramolecular cyclization under metal-catalyzed conditions. For example, iridium(III)-catalyzed hydrogen borrowing annulation forms fused heterocycles by generating new C–N bonds .
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| [Ir(cod)Cl]₂, ligand L1 | H₂O, 100°C, 24 h | Hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one | >90% enantiomeric excess |
Ring-opening reactions occur under extreme conditions (e.g., concentrated H₂SO₄), cleaving the piperidine or pyrrolidine rings to yield linear diamines or keto-acids, though these pathways are less synthetically utilized.
Metal-Catalyzed Cross-Coupling
The carboxamide acts as a directing group in palladium-catalyzed C–H activation reactions, enabling regioselective functionalization of the piperidine ring.
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, PhI(OAc)₂, DCE | Aryl iodide | 3-Aryl-1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide | 72% |
This method is pivotal for introducing aromatic moieties without disrupting the carboxamide group .
Bioconjugation and Peptide Coupling
The carboxamide’s compatibility with peptide synthesis reagents allows its integration into peptidomimetics. Solid-phase synthesis using HBTU/HOBt activators achieves coupling with amino acids or other bioactive fragments .
| Coupling Partner | Activator | Product | Purity |
|---|---|---|---|
| Fmoc-Gly-OH | HBTU, DIPEA, DMF | Glycine-conjugated derivative | >95% |
Stability and Degradation Pathways
The compound exhibits stability in aqueous solutions (pH 4–8) but degrades under UV light or oxidative conditions (H₂O₂), forming pyrrolidine-2-carboxylic acid and piperidine-4-amine as primary breakdown products .
Scientific Research Applications
Enzyme Inhibition
Research indicates that 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide exhibits significant enzyme inhibitory properties. It has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a critical role in inflammatory responses. Inhibitors of PDE4B can reduce the release of pro-inflammatory cytokines like TNF-α from macrophages, making this compound a candidate for treating inflammatory diseases .
Table 1: Biological Activity Overview
| Activity Type | Target Enzyme/Pathway | Effect |
|---|---|---|
| Enzyme Inhibition | PDE4B | Reduces TNF-α release |
| Cancer Therapy | Protein Kinase B (Akt) | Potential antitumor agent |
Cancer Research
The compound has also been evaluated for its potential in cancer treatment. Protein kinase B (Akt) is a key player in cancer cell survival and proliferation. Compounds similar to this compound have shown promise as selective inhibitors of Akt, which could lead to effective treatments for various cancers . The ability to modulate Akt signaling pathways makes this compound a valuable candidate in the development of novel anticancer therapies.
Case Studies
Several studies have demonstrated the effectiveness of compounds related to this compound:
- PDE4B Inhibition : A study highlighted that derivatives of this compound significantly inhibited PDE4B activity, leading to decreased inflammatory responses in vitro .
- Antitumor Activity : Another investigation reported that related compounds effectively inhibited tumor growth in xenograft models by targeting the Akt signaling pathway, showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and piperidine rings can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-carboxamide derivatives exhibit significant structural diversity, with variations in substituents influencing target specificity, potency, and pharmacokinetics. Below is a detailed comparison of key analogs:
Antiviral Agents
- ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide): Structural Difference: Replaces the pyrrolidine-2-carbonyl group with a furochromenylpropanoyl moiety. Biological Target: SARS-CoV-2 main protease (Mpro).
SARS-CoV PLpro Inhibitor (N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide):
Ion Channel Modulators
- DDO-02002 (1-(benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide):
Antihypertensive Agents
- 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives :
Antimalarial and Antiviral Prodrugs
- FR900098 Prodrugs :
Structural and Pharmacokinetic Analysis
Key Structural Features
- Pyrrolidine-2-carbonyl vs. However, it may limit lipophilicity, affecting bioavailability .
Biological Activity
1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | This compound |
The compound features a pyrrolidine ring and a piperidine moiety, which contribute to its biological activity.
Enzyme Inhibition
This compound has shown significant enzyme inhibitory properties. It is particularly noted for its ability to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and inflammation. Studies have indicated that this compound can selectively inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cancer cell proliferation and survival .
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor effects. It has been shown to inhibit uncontrolled cellular proliferation associated with malignant diseases, making it a candidate for further development as an anticancer agent . The mechanism involves the modulation of cellular signaling pathways that are essential for tumor growth.
Antibacterial Properties
Recent studies have explored the antibacterial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Research into similar compounds has highlighted the importance of specific functional groups in enhancing enzyme inhibition and antibacterial activity. For instance, modifications to the piperidine or pyrrolidine rings can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested in vitro on several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective chemotherapeutic agent.
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of the enzyme inhibition profile revealed that this compound selectively inhibits Class I PI3K enzymes without affecting other kinases significantly. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Study 3: Antibacterial Activity Assessment
In another study focusing on antibacterial activity, this compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, suggesting it could serve as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the foundational synthetic routes for 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer : The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with piperidine-4-carboxamide scaffolds. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt for efficient activation of the carbonyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction rates .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures enhances purity .
Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of acyl donor to piperidine) and temperature control (0–25°C) to minimize side reactions.
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine and piperidine ring protons (δ 1.5–3.5 ppm) and amide NH signals (δ 6.5–8.0 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ ~170 ppm) and quaternary carbons in the heterocycles .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in the compound’s NMR data?
Methodological Answer : Stereoisomerism in the pyrrolidine-piperidine scaffold can lead to overlapping signals. Strategies include:
- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to assign spatial proximity of substituents .
- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc) .
Q. What computational approaches predict the compound’s binding affinity for target enzymes like PARP or carbonic anhydrase?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions between the pyrrolidine-carbonyl moiety and enzyme active sites (e.g., PARP’s NAD⁺ binding pocket) .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., PARP’s Ser904) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR studies .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be reconciled across assays?
Methodological Answer : Contradictions may arise from assay conditions. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for PARP assays) and ATP concentrations (1 mM) .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based PARP1 assay) with cellular viability tests (MTT assay) .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What strategies enhance metabolic stability without compromising target affinity?
Methodological Answer :
- Structural modifications :
- In vitro assays :
Experimental Design & Optimization
Q. How to design a SAR study for improving selectivity against off-target receptors?
Methodological Answer :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., sulfonamides, pyridinyl groups) .
- High-throughput screening : Test against panels of related receptors (e.g., AT₁ vs. AT₂ receptors) using radioligand binding assays .
- Selectivity indices : Calculate ratios of IC₅₀ values (target vs. off-target) to prioritize leads with >100-fold selectivity .
Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological activity?
Methodological Answer :
- In vitro :
- In vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
